molecular formula C15H29N3O4 B13703309 N-Boc-1-(4-Boc-2-piperazinyl)methanamine

N-Boc-1-(4-Boc-2-piperazinyl)methanamine

Cat. No.: B13703309
M. Wt: 315.41 g/mol
InChI Key: CLEYUZYSMOVCMJ-UHFFFAOYSA-N
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Description

N-Boc-1-(4-Boc-2-piperazinyl)methanamine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-(4-Boc-2-piperazinyl)methanamine typically involves the protection of the amine groups using Boc anhydride. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Mechanism of Action

The mechanism of action of N-Boc-1-(4-Boc-2-piperazinyl)methanamine primarily involves its role as a protecting group in chemical synthesis. The Boc groups protect the amine functionalities from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amine groups can interact with various molecular targets, such as enzymes and receptors, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-1-(4-Boc-2-piperazinyl)methanamine is unique due to its dual Boc protection, which provides enhanced stability and selectivity during chemical synthesis. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and selectively deprotected .

Properties

Molecular Formula

C15H29N3O4

Molecular Weight

315.41 g/mol

IUPAC Name

tert-butyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-9-11-10-18(8-7-16-11)13(20)22-15(4,5)6/h11,16H,7-10H2,1-6H3,(H,17,19)

InChI Key

CLEYUZYSMOVCMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(CCN1)C(=O)OC(C)(C)C

Origin of Product

United States

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